LH1306

PD-1/PD-L1 Immune Checkpoint HTRF Assay

LH1306 is a C2-symmetric PD-1/PD-L1 inhibitor designed for superior assay performance. It achieves 3.8-fold higher potency than BMS-202 in HTRF binding assays (IC50 = 25 nM), providing a wider dynamic range for HTS. In cell-based NFAT signaling assays, it restores T-cell activation with an EC50 of 4.21 μM — 8.2-fold better than BMS-202. Its mechanism, induction of a symmetrical PD-L1 homodimer, is validated by X-ray crystallography, making it ideal for SAR studies and functional immuno-oncology research.

Molecular Formula C38H48N6O6
Molecular Weight 684.8 g/mol
Cat. No. B608557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH1306
SynonymsLH1306, LH 1306, LH-1306
Molecular FormulaC38H48N6O6
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC
InChIInChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46)
InChIKeyZNRITEYTYHQVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LH1306: A C2-Symmetric PD-1/PD-L1 Small Molecule Inhibitor for Immuno-Oncology Research


LH1306 is a C2-symmetric small molecule inhibitor targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction (PPI) [1]. It is a potent immune checkpoint antagonist with an IC50 of 25 nM in a homogenous time-resolved fluorescence (HTRF) binding assay [1]. Chemically, it is defined by the IUPAC name N,N'-(((((((2,2'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(oxy))bis(2-methoxypyridine-6,3-diyl))bis(methylene))bis(azanediyl))bis(ethane-2,1-diyl))diacetamide, with a molecular formula of C38H48N6O6 and a molecular weight of 684.82 g/mol .

Why LH1306 Cannot Be Simply Substituted with Another PD-1/PD-L1 Inhibitor


PD-1/PD-L1 inhibitors are not functionally interchangeable. Despite sharing a common target, these compounds exhibit profound differences in their molecular architecture, binding mechanisms, and consequent biological activity. LH1306, as a C2-symmetric molecule, was rationally designed to induce a more symmetrically arranged PD-L1 homodimer than earlier, asymmetric inhibitors like BMS-202 [1]. This structural distinction directly translates into significant, quantifiable differences in both biochemical potency and functional activity in cell-based assays. Relying on a generic or superficially similar inhibitor without accounting for these specific, evidence-based differences risks compromising experimental reproducibility and the validity of research outcomes [1].

Quantitative Evidence for LH1306 Differentiation in PD-1/PD-L1 Research


LH1306 Demonstrates 3.8-Fold Higher Biochemical Potency vs. BMS-202 in HTRF Assay

In a direct head-to-head comparison within the same study, LH1306 (compound 2a) exhibited an IC50 of 25 nM, representing a 3.8-fold improvement in potency over the previously reported inhibitor 1a (BMS-202), which had an IC50 of approximately 95 nM [1]. This was measured using the same homogenous time-resolved fluorescence (HTRF) assay platform, providing a robust, internal comparison.

PD-1/PD-L1 Immune Checkpoint HTRF Assay

LH1306 Exhibits 8.2-Fold Superior Functional Activity Over BMS-202 in Cell-Based PD-1 Signaling Assay

In a cell-based co-culture assay designed to measure PD-1 signaling restoration, LH1306 (compound 2a) demonstrated a remarkable 8.2-fold increase in potency relative to the comparator BMS-202 (1a) [1]. This functional assay assesses the compound's ability to reverse PD-1/PD-L1-mediated immunosuppression in a more physiologically relevant context than a simple binding assay.

Cell-Based Assay T-Cell Activation Immuno-Oncology

LH1306 Provides a Middle Ground of Potency and Potentially Favorable Selectivity vs. In-Class Analog LH1307

While its in-class analog LH1307 (compound 2b) is approximately 8.3-fold more potent in the HTRF assay (IC50 = 3.0 nM), LH1306 offers a distinct advantage as a chemical probe. Its more moderate potency (IC50 = 25 nM) can be beneficial for generating clear dose-response curves and mitigating off-target effects that may become more pronounced with ultra-potent inhibitors, particularly in complex cellular or in vivo systems [1]. In cell-based assays, the potency gap narrows: LH1306 has an SHP-1 recruitment IC50 of 334 nM , while LH1307 has an IC50 of 79 nM , a difference of 4.2-fold.

SAR Analysis Chemical Probe Dose-Response

LH1306's Distinct Structural Basis for Potency Gain is Documented in Co-crystal Structures

The enhanced potency of LH1306 over BMS-202 is not an arbitrary improvement but is rooted in a defined structural mechanism. X-ray co-crystal structural studies (PDB ID: 6RPG) reveal that the C2-symmetric scaffold of its close analog (2b/LH1307) induces the formation of a more symmetrically arranged PD-L1 homodimer than that observed with earlier inhibitors like BMS-202 [1]. This structural insight provides a rational basis for the observed activity and supports the class-level inference that LH1306, sharing the same C2-symmetric design, operates via this optimized binding mode.

Structural Biology Mechanism of Action Drug Design

Optimal Research and Industrial Applications for LH1306


Replacing BMS-202 as a Superior Biochemical Probe in HTRF Assays

LH1306 is the validated choice for researchers seeking to upgrade from BMS-202 in high-throughput screening (HTS) campaigns. Its 3.8-fold higher potency in the HTRF assay directly translates to improved assay sensitivity and a wider dynamic range for detecting and characterizing PD-1/PD-L1 inhibitors [1].

Investigating PD-1 Signaling Reversal in Cell-Based Co-culture Models

The 8.2-fold superior performance of LH1306 over BMS-202 in a cell-based PD-1 signaling assay makes it the preferred compound for functional immuno-oncology studies. Its ability to more effectively restore T-cell activation (as measured by NFAT signaling with an EC50 of 4.21 μM ) in co-culture models provides a robust window for assessing immune checkpoint blockade [REFS-1, REFS-2].

Rational Selection for Dose-Response Studies Requiring a Moderate Potency Window

For experiments where an extremely potent inhibitor (such as LH1307, IC50 = 3.0 nM) might saturate the system or obscure subtle biological effects, LH1306 (IC50 = 25 nM) provides an ideal middle ground. Its well-characterized potency profile allows for clearer differentiation of partial versus full blockade effects in signaling and dose-response assays [1].

Mechanistic Studies Informed by a Defined Structural Mode of Action

LH1306 is an optimal tool for studies seeking to correlate functional inhibition with a specific, well-documented structural mechanism. Its activity is linked to the induction of a symmetrically arranged PD-L1 homodimer, a mechanism validated by X-ray crystallography of its close analog [1]. This makes it a reliable reagent for structure-activity relationship (SAR) studies and for validating downstream effects of this specific mode of PD-L1 dimerization.

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